![molecular formula C7H5BrO3 B114173 3-Bromo-5-hydroxybenzoic acid CAS No. 140472-69-1](/img/structure/B114173.png)
3-Bromo-5-hydroxybenzoic acid
Overview
Description
3-Bromo-5-hydroxybenzoic acid is a compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid carrying an additional bromo substituent at position 3 .
Physical And Chemical Properties Analysis
3-Bromo-5-hydroxybenzoic acid has several physical and chemical properties. It has a density of 1.9±0.1 g/cm3, a boiling point of 388.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.2±3.0 kJ/mol and the flash point is 188.5±25.1 °C . The compound has an index of refraction of 1.655 and a molar refractivity of 42.8±0.3 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .
Scientific Research Applications
Pharmacology
3-Bromo-5-hydroxybenzoic acid: is utilized in pharmacological research for the synthesis of complex molecules. It serves as a precursor in the creation of various pharmacologically active compounds due to its reactive bromine and hydroxyl groups, which can undergo further chemical transformations .
Material Science
In material science, this compound is used to modify surface properties of materials. Its ability to form strong covalent bonds with other organic molecules makes it valuable for creating specialized coatings that can provide materials with additional functionalities, such as increased resistance to corrosion or enhanced electrical conductivity .
Chemical Synthesis
3-Bromo-5-hydroxybenzoic acid: plays a critical role in organic synthesis. It is often employed as a building block for the construction of more complex organic compounds. Its bromine atom is particularly useful in facilitating various coupling reactions, which are fundamental in the synthesis of diverse organic molecules .
Environmental Science
Researchers use 3-Bromo-5-hydroxybenzoic acid to study its environmental impact, particularly its behavior in aquatic systems. Its potential as an environmental contaminant is assessed by examining its degradation products and their toxicity .
Biochemistry
In biochemistry, this compound is explored for its potential interactions with biological macromolecules. It can act as a reagent in enzymatic studies or as a molecular probe to understand the biochemical pathways within cells .
Analytical Chemistry
Analytical chemists utilize 3-Bromo-5-hydroxybenzoic acid for developing new analytical methods. It can serve as a standard for calibrating instruments or as a reagent in chemical assays to detect the presence of other substances .
Industrial Uses
Industrially, 3-Bromo-5-hydroxybenzoic acid is involved in the manufacture of dyes, pigments, and other industrial chemicals. Its functional groups allow for versatile chemical reactions, making it a valuable intermediate in various industrial processes .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 3-Bromo-5-hydroxybenzoic acid may be used in agricultural research for the development of new pesticides or as a growth regulator due to its potential biological activity .
Future Directions
properties
IUPAC Name |
3-bromo-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBEMRBLBGETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577677 | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxybenzoic acid | |
CAS RN |
140472-69-1 | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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